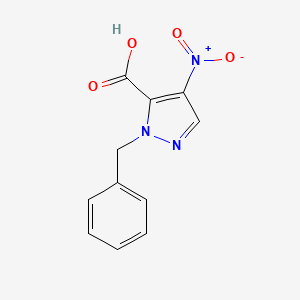

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-benzyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)10-9(14(17)18)6-12-13(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTPEZAMTWWCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis and Regioselective Alkylation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Whitepaper

Executive Summary

The 1,4,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in phosphodiesterase type 5 (PDE5) inhibitors, antitrypanosomal agents, and advanced kinase inhibitors. Specifically, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1211505-52-0)[1] serves as a critical synthetic intermediate.

Synthesizing this specific regioisomer presents a well-documented challenge: the annular tautomerism of the pyrazole core makes regioselective N-alkylation highly sensitive to steric and electronic factors. This whitepaper details a robust, four-step synthetic pathway, providing mechanistic causality for experimental choices, step-by-step self-validating protocols, and quantitative optimization data to guide medicinal chemists in maximizing the yield of the sterically hindered 1,5-isomer.

Retrosynthetic Rationale & Mechanistic Causality

The most scalable approach to the target molecule avoids the de novo cyclization of the pyrazole ring, instead utilizing the commercially available 1H-pyrazole-5-carboxylic acid. The sequence of functionalization is critical to the success of the synthesis.

Strategic Sequencing: Why Nitrate Before Benzylation?

A common pitfall in pyrazole functionalization is the incorrect ordering of electrophilic additions. If N-benzylation were performed prior to nitration, subsequent exposure to harsh nitrating conditions (conc. H₂SO₄ / 65% HNO₃) would lead to competitive, unselective electrophilic aromatic substitution on the benzyl phenyl ring. By establishing the 4-nitro-1H-pyrazole core first, the chemist ensures absolute regiocontrol over the nitro group placement[2].

The Regioselectivity Challenge: N1 vs. N2 Alkylation

Following esterification to protect the carboxylic acid, the intermediate methyl 4-nitro-1H-pyrazole-5-carboxylate exists as a tautomeric mixture. Deprotonation yields a delocalized pyrazolate anion. When subjected to benzyl bromide, the electrophile faces a bifurcated pathway:

-

Attack at N1 (Target): Highly sterically hindered by the adjacent C5-carboxylate ester group.

-

Attack at N2 (Byproduct): Sterically unencumbered, leading to the 1,3-isomer.

Because of this steric disparity, standard basic conditions (e.g., K₂CO₃ in acetone) inherently favor the 1,3-isomer (methyl 1-benzyl-4-nitro-1H-pyrazole-3-carboxylate)[3]. Accessing the 1,5-isomer requires accepting a lower intrinsic yield and employing rigorous chromatographic separation.

Mechanistic divergence during N-benzylation driven by steric hindrance at the N1 position.

Quantitative Data: Optimization of N-Benzylation

To maximize the yield of the sterically hindered 1,5-isomer, various base and solvent combinations can be evaluated. The table below summarizes representative quantitative data for the alkylation of methyl 4-nitro-1H-pyrazole-5-carboxylate with benzyl bromide.

| Base (1.0 eq) | Solvent | Temp (°C) | Time (h) | Total Conversion (%) | Ratio (1,5-Isomer : 1,3-Isomer) |

| K₂CO₃ | Acetone | 50 | 6 | >95 | 1 : 4 |

| K₂CO₃ | DMF | 80 | 4 | >95 | 1 : 3.5 |

| NaH | THF | 0 to 25 | 12 | 90 | 1 : 5 |

| Cs₂CO₃ | DMF | 25 | 18 | 92 | 1 : 3 |

Data Interpretation: While the 1,3-isomer consistently dominates, milder bases like K₂CO₃ in polar aprotic solvents (Acetone or DMF) provide a workable ~20-25% yield of the target 1,5-isomer while minimizing degradation[3].

Step-by-Step Experimental Methodologies

The following protocols form a complete, self-validating synthetic workflow.

Overall synthetic workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Protocol 1: Nitration of 1H-pyrazole-5-carboxylic acid

Objective: Introduce the nitro group at the C4 position prior to N-alkylation[2].

-

Reaction: Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated H₂SO₄ (approx. 5.5 eq) at room temperature with vigorous stirring.

-

Heating: Warm the mixture to 60 °C.

-

Addition: Dropwise, add 65% HNO₃ (3.5 eq), strictly maintaining the internal temperature at 60 °C to prevent thermal runaway. Stir for 3–4 hours.

-

Validation & Workup: Pour the reaction mixture onto crushed ice. A white precipitate will immediately form. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum to yield 4-nitro-1H-pyrazole-5-carboxylic acid.

Protocol 2: Esterification (Carboxylic Acid Protection)

Objective: Convert the carboxylic acid to a methyl ester to prevent competitive O-alkylation in the subsequent step.

-

Reaction: Dissolve 4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous methanol (0.5 M). Add a catalytic amount of conc. H₂SO₄ (0.1 eq).

-

Heating: Reflux the mixture (65 °C) for 12 hours.

-

Validation & Workup: Monitor by TLC (DCM/MeOH 9:1). Upon consumption of the baseline starting material, concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and evaporate to yield methyl 4-nitro-1H-pyrazole-5-carboxylate.

Protocol 3: Regioselective N-Benzylation & Separation

Objective: Alkylate the pyrazole ring and isolate the sterically hindered 1,5-isomer[3].

-

Reaction: To a solution of methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in acetone (0.2 M), add anhydrous K₂CO₃ (1.0 eq) and benzyl bromide (1.0 eq).

-

Heating: Heat the suspension to 50 °C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material ( Rf ~0.2) will disappear, replaced by two distinct spots: the less polar 1,3-isomer ( Rf ~0.6) and the more polar 1,5-isomer ( Rf ~0.4).

-

Workup: Filter off the inorganic salts and concentrate the filtrate.

-

Separation: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/EtOAc (10% to 30% EtOAc). Collect the slower-eluting fractions to isolate pure methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 1353499-44-1)[4].

Protocol 4: Mild Saponification

Objective: Hydrolyze the methyl ester to yield the final target without decarboxylating the pyrazole core.

-

Reaction: Dissolve the isolated methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq).

-

Stirring: Stir at room temperature for 4 hours. Note: Avoid heating, as electron-deficient pyrazole-5-carboxylic acids are prone to thermal decarboxylation.

-

Validation & Workup: Remove THF under reduced pressure. Wash the aqueous layer once with diethyl ether to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to pH 2.

-

Isolation: Extract the precipitated acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the final product: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid [1].

References

-

Matrix Scientific. "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific: CAS No: 1211505-52-0".[1]

-

BLD Pharm. "1353499-44-1 | Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate".[4]

-

National Center for Biotechnology Information (PMC). "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy".[2]

-

Google Patents. "US8933095B2 - KAT II inhibitors" (Details the synthesis of methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate via benzyl bromide and potassium carbonate in acetone).[3]

Sources

- 1. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 2. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8933095B2 - KAT II inhibitors - Google Patents [patents.google.com]

- 4. 1353499-44-1|Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a privileged scaffold, frequently deployed to engage in critical hydrogen bonding and pi-stacking interactions within protein active sites. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0)[1] is a highly specialized, multi-functionalized heterocyclic building block. The strategic placement of a nitro group at the C4 position and a carboxylic acid at the C5 position provides orthogonal reactivity handles. This structural arrangement makes the compound an invaluable precursor for synthesizing complex fused heterocycles, such as pyrazolopyrimidines and pyrrolopyridazines, which are critical in the development of kinase and phosphodiesterase inhibitors.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The N1-benzyl group provides significant lipophilicity and can act either as a temporary protecting group (removable via harsh hydrogenolysis) or as a permanent structural motif for target binding (e.g., occupying hydrophobic pockets). The C4-nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but primes it for facile reduction to an amine.

| Property | Value / Description |

| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |

| CAS Number | 1211505-52-0 |

| Molecular Formula | C11H9N3O4 |

| Molecular Weight | 247.21 g/mol |

| SMILES String | O=C(O)C1=C(=O)C=NN1CC2=CC=CC=C2 |

| Related Ester (Methyl) | Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS: 1353499-44-1)[2] |

| Major Regioisomer | 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 1163715-50-1)[3] |

Mechanistic Synthesis & Regioselectivity

The de novo synthesis of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid typically begins with the N-alkylation of 4-nitro-1H-pyrazole-3(5)-carboxylic acid. However, this reaction presents a classic regioselectivity challenge. Because the starting pyrazole exists as a pair of rapidly interconverting tautomers, alkylation with benzyl bromide yields two distinct regioisomers.

Due to the significant steric bulk of the adjacent carboxylate group, N-alkylation predominantly occurs at the less hindered nitrogen, heavily favoring the formation of the 1-benzyl-4-nitro-1H-pyrazole-3-carboxylic acid[3]. To successfully isolate the sterically hindered 5-carboxylic acid isomer[1], chemists must employ a pre-esterification strategy. By converting the carboxylic acid to a methyl ester[2], the molecule's lipophilicity is increased, preventing zwitterion formation and allowing for efficient chromatographic separation of the resulting regioisomers before a final saponification step.

Fig 1: Regioselective N-alkylation workflow and steric divergence.

Validated Experimental Protocol

Step 1: Esterification

-

Causality: The free carboxylic acid proton is highly acidic (pKa ~3-4). If not protected, the base used in the subsequent alkylation step will deprotonate it, forming a highly polar carboxylate anion that complicates organic workup and invites unwanted O-alkylation (benzyl ester formation).

-

Procedure: Suspend 4-nitro-1H-pyrazole-3(5)-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 18 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc).

-

Validation Checkpoint: LC-MS should show complete conversion to the methyl ester ([M+H]⁺ = 172.1).

Step 2: N-Alkylation

-

Causality: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) is selected as it provides a mild basic environment that drives the S_N2 alkylation without hydrolyzing the newly formed methyl ester.

-

Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and cool to 0°C. Dropwise, add benzyl bromide (1.1 eq). Stir at room temperature for 12 hours. Quench with H₂O and extract with EtOAc.

Step 3: Chromatographic Separation

-

Causality: The 3-carboxylate isomer and 5-carboxylate isomer have different dipole moments. The 5-carboxylate isomer experiences steric clashing between the benzyl and ester groups, distorting its planarity and altering its interaction with silica gel.

-

Procedure: Purify the crude mixture via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

-

Validation Checkpoint: The 3-carboxylate isomer typically elutes first (higher Rf). The target 5-carboxylate isomer (Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate) elutes second. Confirm via NOESY NMR (lack of NOE between the benzyl CH₂ and the pyrazole CH for the 5-isomer). LC-MS: [M+H]⁺ = 262.1.

Step 4: Saponification

-

Causality: Unmasks the carboxylic acid for downstream amide coupling.

-

Procedure: Dissolve the isolated 5-carboxylate ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

Validation Checkpoint: LC-MS: [M+H]⁺ = 248.1.

Pharmacological Applications & Downstream Functionalization

The true value of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid lies in its downstream reactivity for drug discovery.

Synthesis of PDE5 Inhibitors: The C4 nitro group serves as a masked amine. Upon catalytic hydrogenation (Pd/C, H₂), it is cleanly reduced to 4-amino-1-benzyl-1H-pyrazole-5-carboxylic acid. This intermediate is rapidly deployed in intramolecular cyclization reactions to form pyrazolo[4,3-d]pyrimidin-7-ones. These fused systems are the foundational pharmacophores for cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5) inhibitors, which are critical in treating vascular conditions and erectile dysfunction[4].

Synthesis of IRAK4 Inhibitors: Alternatively, the C5 carboxylic acid can undergo amide coupling with various functionalized amines using standard peptide coupling reagents (e.g., HATU, DIPEA). This pathway is heavily utilized in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. In these architectures, the pyrazole core acts as a critical hinge-binding motif within the kinase domain, modulating inflammatory and immune-related diseases such as rheumatoid arthritis[5].

Fig 2: Downstream pharmacological functionalization of the pyrazole core.

References

-

Matrix Scientific. "1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | CAS No: 1211505-52-0". matrixscientific.com. 1

-

BLD Pharm. "Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate | CAS 1353499-44-1". bldpharm.com. 2

-

BLD Pharm. "1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid | CAS 1163715-50-1". bldpharm.com. 3

-

Google Patents. "US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction". google.com. 4

-

European Patent Office. "EP 3268004 B1 - PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY". googleapis.com. 5

Sources

- 1. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 2. 1353499-44-1|Methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1163715-50-1|1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization and Structural Elucidation of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Executive Summary & Rationale

In modern drug discovery and agrochemical development, the pyrazole ring serves as a privileged scaffold, frequently utilized in the design of kinase inhibitors, anti-inflammatories, and acaricides [1, 3]. The specific functionalization found in 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) presents a highly complex electronic and steric environment[4]. The juxtaposition of an electron-donating N-benzyl group, a strongly electron-withdrawing C4-nitro group, and a C5-carboxylic acid creates unique spectroscopic signatures.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—of this compound. By understanding the causality behind these spectral features, analytical chemists can establish self-validating protocols to ensure absolute structural integrity and purity during active pharmaceutical ingredient (API) development.

Structural & Physicochemical Profiling

Before interpreting spectral data, it is critical to map the electronic and steric landscape of the molecule.

-

Molecular Formula: C₁₁H₉N₃O₄

-

Exact Mass: 247.0593 Da

-

Molecular Weight: 247.21 g/mol

-

Steric Considerations: The N1-benzyl group and the C5-carboxylic acid are adjacent. This severe steric crowding forces the carboxylate group slightly out of the pyrazole plane, reducing its orbital overlap (conjugation) with the aromatic system. This physical reality directly impacts both the IR vibrational frequencies and the ¹³C NMR chemical shifts[1, 2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive map of the molecule's atomic framework. The assignments below are driven by the profound deshielding effects of the functional groups [1].

Causality in Chemical Shifts

-

The Pyrazole C3-Proton (δ 8.45 ppm): This proton is highly deshielded. It sits adjacent to the electronegative N2 atom and the strongly electron-withdrawing C4-nitro group. The inductive and resonance effects of the NO₂ group strip electron density from C3, pushing its resonance far downfield.

-

The Benzyl Methylene (δ 5.60 ppm): Typically, a benzylic CH₂ appears around 4.0 ppm. However, being directly bound to the N1 of the electron-deficient pyrazole ring—and spatially compressed against the C5-carboxylic acid—results in a significant downfield shift to ~5.60 ppm.

-

The Carboxylic Acid (δ 13.50 ppm): The acidic proton appears as a broad singlet far downfield due to strong hydrogen bonding in the DMSO-d₆ solvent.

NMR Spectral Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Causality |

| ¹H | 13.50 | Broad Singlet | 1H | C5-COOH (Highly deshielded, H-bonding) |

| ¹H | 8.45 | Singlet | 1H | Pyrazole C3-H (Deshielded by C4-NO₂) |

| ¹H | 7.35 - 7.25 | Multiplet | 5H | Phenyl ring protons (Benzyl group) |

| ¹H | 5.60 | Singlet | 2H | N1-CH₂-Ph (Deshielded by N1 and phenyl) |

| ¹³C | 160.5 | Singlet | 1C | C=O (Carboxylic acid carbon) |

| ¹³C | 138.2 | Singlet | 1C | Pyrazole C3 |

| ¹³C | 136.5 | Singlet | 1C | Phenyl ipso-C |

| ¹³C | 134.0 | Singlet | 1C | Pyrazole C5 (Sterically crowded) |

| ¹³C | 131.5 | Singlet | 1C | Pyrazole C4 (Attached to NO₂) |

| ¹³C | 128.8, 128.1, 127.8 | Singlets | 5C | Phenyl ortho, meta, para carbons |

| ¹³C | 54.2 | Singlet | 1C | N1-CH₂ (Methylene carbon) |

Self-Validating Protocol: To ensure the signal at 13.50 ppm is definitively the carboxylic acid proton and not an artifact, a D₂O exchange experiment is mandated. Upon the addition of a drop of D₂O to the NMR tube, the broad singlet will disappear due to rapid deuterium exchange, self-validating the assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR in Attenuated Total Reflectance (ATR) mode provides an orthogonal validation of the functional groups identified in NMR [2].

Vibrational Causality

Because the C5-carboxylic acid is sterically twisted out of the pyrazole plane by the N1-benzyl group, its C=O stretch is less conjugated than expected for a purely aromatic acid. Consequently, the C=O stretch appears at a slightly higher wavenumber (~1715 cm⁻¹) than a fully coplanar system (~1690 cm⁻¹). The nitro group yields two highly diagnostic bands corresponding to its asymmetric and symmetric stretching modes.

FTIR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |

| 3100 - 2600 | Medium | Very Broad | O-H stretch (Carboxylic acid, H-bonded) |

| 1715 | Strong | Sharp | C=O stretch (Carboxylic acid, out-of-plane) |

| 1535 | Strong | Sharp | N-O asymmetric stretch (C4-NO₂ group) |

| 1495, 1450 | Medium | Sharp | C=C and C=N aromatic ring stretches |

| 1345 | Strong | Sharp | N-O symmetric stretch (C4-NO₂ group) |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular formula. Given the presence of the highly acidic C5-carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice.

Fragmentation Logic

The parent molecular ion [M-H]⁻ appears at m/z 246.05. The fragmentation pathway is driven by the stability of the resulting neutral losses. The most labile moiety is the carboxylic acid, which readily undergoes decarboxylation (loss of CO₂, 44 Da) to yield a highly stabilized pyrazole anion at m/z 202.06. A secondary fragmentation involves the homolytic or heterolytic cleavage of the C4-NO₂ group (loss of 46 Da).

HRMS (ESI-) Fragmentation Pathway of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

Self-Validating Protocol: The use of both positive and negative ESI modes acts as an internal validation. Observing m/z 246.05 in negative mode and m/z 248.06 in positive mode mathematically locks in the exact mass of the parent neutral molecule at 247.06 Da.

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Orthogonal Analytical Workflow for Structural Validation

Protocol A: NMR Sample Preparation and Acquisition

-

Preparation: Weigh exactly 15 mg of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

Solvation: Dissolve the powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution via gentle sonication for 60 seconds.

-

Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

-

Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 1.5s) and the ¹³C spectrum at 100 MHz (1024 scans, relaxation delay 2.0s). Calibrate the chemical shifts against the TMS peak at 0.00 ppm.

Protocol B: ATR-FTIR Acquisition

-

Background Calibration: Prior to sample analysis, ensure the diamond ATR crystal is clean (wipe with isopropanol). Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor. This is a critical self-validating step to prevent false peaks in the O-H region.

-

Sample Loading: Place approximately 2-3 mg of the neat, dry compound powder directly onto the ATR crystal.

-

Compression: Apply the pressure anvil until the force gauge indicates optimal contact (preventing air gaps that attenuate the signal).

-

Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans.

Protocol C: LC-HRMS Analysis

-

Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (Acetonitrile).

-

Ionization: Operate the ESI source in negative ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data over a mass range of m/z 100-1000.

-

Validation: Run a blank solvent injection immediately prior to the sample to ensure no carryover or background contamination at m/z 246.

References

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

-

Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry (Cited in ARKAT USA). Available at: [Link]

Predictive Pharmacodynamics and Synthetic Utility of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Whitepaper

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity therapeutics. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) represents a highly versatile, multi-functional pharmacophore. While frequently utilized as a foundational building block in organic synthesis, its unique combination of structural motifs—a pyrazole core, a lipophilic benzyl appendage, an electron-withdrawing nitro group, and a polar carboxylic acid—endows it and its immediate derivatives with profound predicted biological activities.

This whitepaper provides an in-depth technical analysis of the predicted pharmacodynamics, physicochemical properties, and target engagement mechanisms of this compound. Furthermore, it outlines self-validating experimental workflows designed to empirically verify its efficacy against primary predicted targets: phosphodiesterases (PDEs) and kinetoplastid parasites.

Molecular Architecture & Physicochemical Profiling

To predict biological activity, we must first deconstruct the causality behind the molecule's structural elements. Each functional group serves a distinct mechanistic purpose in target engagement and pharmacokinetics [1].

-

The Pyrazole Core: Acting as a bioisostere for aromatic rings and amides, the pyrazole nucleus provides two nitrogen atoms capable of acting as hydrogen bond acceptors/donors. This enhances binding affinity within the orthosteric sites of various enzymes.

-

1-Benzyl Substitution: The addition of a benzyl group at the N1 position drastically increases the molecule's lipophilicity. Mechanistically, this allows the compound to anchor into hydrophobic pockets of target proteins (such as the PDE active site) and improves passive membrane permeability.

-

4-Nitro Group: The nitro moiety is a strong electron-withdrawing group (EWG) that modulates the electron density of the pyrazole ring, consequently lowering the pKa of the adjacent carboxylic acid. Biologically, nitroaromatics are classic prodrug motifs that can undergo enzymatic reduction by pathogenic nitroreductases, generating cytotoxic reactive oxygen species (ROS) [4].

-

5-Carboxylic Acid: This moiety is critical for electrostatic interactions. At physiological pH, it exists as a carboxylate anion, enabling the formation of robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or coordination with divalent metal cations (e.g., Zn²⁺, Mg²⁺) frequently found in metalloenzymes.

Quantitative Physicochemical Data

To evaluate the compound's viability as a lead-like molecule, we summarize its predicted physicochemical parameters based on Lipinski’s Rule of Five and standard medicinal chemistry metrics.

Table 1: Predicted Physicochemical Properties and Pharmacological Relevance

| Property | Predicted Value | Pharmacological Relevance |

| Molecular Weight | 247.21 g/mol | Highly optimal for oral bioavailability; allows room for late-stage functionalization. |

| cLogP | 2.5 – 3.0 | Balanced lipophilicity; ensures adequate aqueous solubility while permitting lipid membrane crossing. |

| Topological Polar Surface Area (TPSA) | ~101 Ų | Favorable for cellular permeability; moderate potential for blood-brain barrier (BBB) penetration. |

| pKa (Carboxylic Acid) | ~3.5 – 4.0 | Fully ionized at physiological pH (7.4), optimizing electrostatic target engagement. |

| H-Bond Donors / Acceptors | 1 / 5 | Compliant with Lipinski rules; ensures sufficient hydration and receptor interaction. |

Mechanistic Pathways & Predicted Biological Targets

Based on the molecular architecture, the biological activity of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid and its downstream derivatives is predicted to cluster around two primary therapeutic axes.

Phosphodiesterase (PDE) Inhibition

The compound is a direct and critical precursor to pyrazolopyrimidinones, a well-documented class of potent PDE inhibitors (e.g., PDE5 inhibitors for erectile dysfunction and PDE4 inhibitors for inflammation) [2]. By reducing the 4-nitro group to an amine and subsequently cyclizing it with the 5-carboxylic acid, researchers generate a bicyclic system that perfectly mimics the purine ring of endogenous cGMP and cAMP. Even in its uncyclized state, the functionalized pyrazole can act as a competitive inhibitor by occupying the PDE catalytic domain, preventing the hydrolysis of cyclic nucleotides and triggering a downstream phosphorylation cascade.

Proposed intracellular signaling pathway following PDE inhibition by pyrazole derivatives.

Antitrypanosomal and Antimicrobial Activity

Recent phenotypic screening programs have identified 5-phenyl and 5-benzyl pyrazole derivatives as potent antitrypanosomal agents against Trypanosoma brucei [3]. The presence of the 4-nitro group introduces a secondary mechanism of action: bioreductive activation. Type I nitroreductases (NTRs), which are absent in mammalian hosts but highly expressed in kinetoplastid parasites and certain bacteria, reduce the nitro group to reactive nitroso and hydroxylamine intermediates. This localized redox cycling induces catastrophic DNA damage and oxidative stress within the pathogen [4].

Experimental Workflows for Biological Validation

To transition from predictive pharmacodynamics to empirical evidence, rigorous, self-validating experimental protocols must be executed. As a Senior Application Scientist, I prioritize assays that inherently control for compound interference (such as auto-fluorescence or redox cycling).

Protocol A: In Vitro Phosphodiesterase (PDE) Inhibition Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated over standard fluorescence polarization. Causality: Nitroaromatic compounds frequently exhibit auto-fluorescence or quench standard fluorophores. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium), allowing a time delay before measurement, thereby eliminating background compound interference and ensuring high data fidelity.

-

Reagent Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% anhydrous DMSO. Dilute to a 3X working concentration in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

-

Enzyme Incubation: Dispense 5 µL of the compound into a 384-well low-volume microplate. Add 5 µL of purified PDE enzyme (e.g., PDE5A) and incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP/cGMP substrate.

-

Detection & Self-Validation: Incubate for 1 hour. Read the plate using a TR-FRET compatible microplate reader.

-

Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Sildenafil (1 µM) as the positive control. The assay is only deemed valid if Z' > 0.5.

-

Protocol B: Phenotypic Antitrypanosomal Screening

To evaluate whole-cell efficacy, a resazurin-based viability assay is utilized. Causality: Resazurin is a redox indicator reduced by metabolically active cells to fluorescent resorufin. Because the test compound contains a nitro group (which can be chemically redox-active), a "cell-free" compound control must be included to ensure the compound does not directly reduce resazurin, which would yield a false negative (appearing as high cell viability).

-

Culture Preparation: Culture T. brucei brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO₂.

-

Compound Plating: Perform a 10-point, 3-fold serial dilution of the compound in a 96-well plate (top concentration 50 µM).

-

Inoculation: Add 2 × 10³ parasites per well. Incubate for 72 hours.

-

Viability Readout: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the IC₅₀ using non-linear regression analysis against a Pentamidine positive control.

Self-validating high-throughput screening workflow for biological evaluation.

Conclusion

1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is far more than a simple synthetic intermediate. Its carefully balanced physicochemical properties and strategic functional group placement make it a highly predictive scaffold for targeting cyclic nucleotide pathways and exploiting pathogen-specific redox vulnerabilities. By employing robust, artifact-resistant screening methodologies, drug development professionals can effectively leverage this molecule to discover novel therapeutics for inflammatory diseases, sexual dysfunction, and neglected tropical diseases.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at:[Link]

- Pfizer Inc. (2000). Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction. European Patent Office (EP0995750A1).

-

Alkhaldi, A. A., et al. (2023). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at:[Link]

-

Rahman, M., et al. (2024). GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies. PubMed Central (PMC). Available at:[Link]

Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly versatile, orthogonally functionalized building blocks in early-stage drug discovery. 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) represents a premier heterocyclic scaffold utilized in modern medicinal chemistry [1]. Featuring a fully substituted pyrazole core, this compound offers three distinct functional handles: a reducible nitro group, a reactive carboxylic acid, and a lipophilic benzyl moiety.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validates its synthetic pathways through causality-driven protocols, and outlines its strategic applications in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling & Structural Analysis

The structural architecture of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid dictates its reactivity and biological utility. The electron-withdrawing nature of the C4-nitro group significantly lowers the pKa of the adjacent C5-carboxylic acid, enhancing its hydrogen-bond donating capacity in protein-ligand interactions.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |

| CAS Registry Number | 1211505-52-0 |

| Molecular Formula | C11H9N3O4 |

| Molecular Weight | 247.21 g/mol |

| SMILES String | O=C(C1=C(=O)C=NN1CC2=CC=CC=C2)O |

| Storage Conditions | Sealed in dry, 2-8°C (Recommended) |

| Core Scaffold | Pyrazole |

Data synthesized from commercial chemical databases [1][2].

Mechanistic Synthesis & Experimental Protocols

The synthesis of 1-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid requires precise control over regioselectivity. The causality behind the sequence of steps is critical: nitration must precede N-benzylation to prevent unwanted electrophilic aromatic substitution on the electron-rich benzyl ring. Furthermore, esterification of the carboxylic acid is required prior to benzylation to prevent the formation of a benzyl ester and to sterically direct the alkylation to the N1 position.

Step-by-step synthetic workflow for CAS 1211505-52-0.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates in-process validation steps:

-

Esterification: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄. Reflux for 12 hours.

-

Validation Check: TLC (DCM:MeOH 9:1) must show complete consumption of the baseline acid spot. Concentrate and extract with EtOAc/H₂O to yield methyl 1H-pyrazole-5-carboxylate.

-

-

Nitration: Cool a solution of the ester (1.0 eq) in concentrated H₂SO₄ to 0°C. Dropwise add fuming HNO₃ (1.2 eq). Stir at room temperature for 4 hours.

-

Causality: The electron-withdrawing ester directs nitration exclusively to the C4 position.

-

Validation Check: Pour over crushed ice; collect the precipitate. LC-MS must confirm the [M+H]+ peak corresponding to the mononitrated product.

-

-

N-Benzylation: Dissolve methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at 60°C for 8 hours.

-

Causality: K₂CO₃ deprotonates the pyrazole nitrogen. The steric bulk of the C5-ester favors alkylation at N1 over N2.

-

Validation Check: LC-MS confirms the mass of methyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate (CAS: 1353499-44-1)[3].

-

-

Saponification: Dissolve the benzylated ester in THF:H₂O (3:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.

-

Validation Check: Acidify with 1M HCl to pH 2. The resulting precipitate is filtered and dried. ¹H NMR must show the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of the carboxylic acid proton (>12 ppm).

-

Applications in Medicinal Chemistry & Drug Development

In drug discovery, the pyrazole ring serves as a robust bioisostere for phenyl and heteroaromatic rings, offering improved solubility and altered metabolic liabilities. CAS 1211505-52-0 is strategically designed for divergent library synthesis.

Logical relationship of CAS 1211505-52-0 in drug development and SAR exploration.

-

The N-Benzyl Group: Provides essential lipophilic contacts (π-π stacking) within hydrophobic pockets of target proteins (e.g., kinase hinge regions or GPCR allosteric sites).

-

The C4-Nitro Group (Handle 1): Acts as a masked amine. Post-coupling, the nitro group can be reduced (e.g., via Pd/C and H₂ or Fe/NH₄Cl) to an amino group, which can subsequently be functionalized into amides, ureas, or sulfonamides to probe the solvent-exposed regions of a receptor.

-

The C5-Carboxylic Acid (Handle 2): Serves as the primary vector for coupling with diverse aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

Analytical Validation & Quality Control

To ensure the scientific integrity of batches utilizing CAS 1211505-52-0, a strict QC self-validating system must be employed before deploying the compound into High-Throughput Screening (HTS) workflows:

-

High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Purity must exceed 98% (UV detection at 254 nm) to prevent trace impurities from skewing bioassay data.

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 246.2 in negative ion mode, confirming the intact carboxylic acid.

-

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Key diagnostic peaks include the benzyl methylene protons (singlet, ~5.5 ppm), the aromatic benzyl protons (multiplet, 7.1-7.4 ppm), and the highly deshielded pyrazole C3-proton (singlet, >8.0 ppm) due to the adjacent nitro group.

References

Comprehensive Technical Guide on 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved therapeutics and clinical candidates[1]. Among its highly functionalized derivatives, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1211505-52-0) stands out as a versatile, multi-domain building block[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and applications in drug discovery, alongside a self-validating, step-by-step synthetic protocol designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of a compound is the first step in rational drug design. The specific functional groups on this pyrazole derivative dictate its pharmacokinetics, binding affinity, and reactivity[3].

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid |

| CAS Registry Number | 1211505-52-0[2] |

| Molecular Formula | C₁₁H₉N₃O₄[4] |

| Molecular Weight | 247.21 g/mol [4] |

| Core Scaffold | Pyrazole (1,2-diazole)[1] |

| SMILES String | O=C(C1=C(=O)C=NN1CC2=CC=CC=C2)O |

Structural Causality in Medicinal Chemistry

Every moiety in 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid serves a distinct physicochemical purpose:

-

The N1-Benzyl Group: This bulky, aromatic substituent significantly increases the overall lipophilicity (LogP) of the molecule. In biological systems, this lipophilic domain is critical for penetrating hydrophobic pockets of target enzymes (e.g., cyclooxygenases or kinases) and facilitating π−π stacking interactions with aromatic amino acid residues[3].

-

The C4-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety pulls electron density away from the pyrazole core. This electronic effect lowers the pKa of the adjacent C5-carboxylic acid, ensuring the molecule remains predominantly in its ionized (carboxylate) form at physiological pH (7.4). Additionally, the nitro group serves as a robust hydrogen-bond acceptor[5].

-

The C5-Carboxylic Acid: This is the primary pharmacophore responsible for anchoring the molecule to its target. The deprotonated carboxylate forms strong salt bridges with basic residues (such as arginine or lysine) within enzymatic active sites[3].

Synthetic Methodology & Workflow

The synthesis of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid requires strict regiocontrol and thermal management. The following protocol utilizes microwave, ultrasound, or traditional thermal techniques to achieve high purity[6].

Phase 1: Regioselective N-Benzylation

-

Objective: Functionalize the N1 position of the pyrazole core.

-

Protocol:

-

Charge a dry, argon-flushed round-bottom flask with Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a mild base to deprotonate the pyrazole nitrogen without triggering premature ester hydrolysis, preparing it for nucleophilic attack.

-

Introduce Benzyl Bromide (BnBr, 1.1 eq) dropwise at 0°C, then elevate the temperature to 80°C for 4 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot is fully consumed. Purify via flash chromatography to isolate Ethyl 1-benzyl-1H-pyrazole-5-carboxylate.

-

Phase 2: Electrophilic Aromatic Nitration

-

Objective: Introduce the EWG at the C4 position.

-

Protocol:

-

Dissolve the intermediate in concentrated Sulfuric Acid (H₂SO₄) and cool to 0°C using an ice-salt bath.

-

Slowly add fuming Nitric Acid (HNO₃, 1.2 eq) dropwise, maintaining the internal temperature below 5°C. Causality: Electrophilic nitration is highly exothermic. Strict thermal control prevents oxidative cleavage of the benzyl group and avoids over-nitration, ensuring substitution exclusively at the electron-rich C4 position.

-

Stir for 2 hours at 0–5°C.

-

Self-Validation: Pour the mixture over crushed ice. The immediate precipitation of a pale-yellow solid indicates successful nitration. Confirm via HPLC-UV (emergence of a highly UV-active peak at a longer retention time). Filter and dry to yield Ethyl 1-benzyl-4-nitro-1H-pyrazole-5-carboxylate.

-

Phase 3: Saponification and Acidification

-

Objective: Unmask the carboxylic acid pharmacophore.

-

Protocol:

-

Suspend the nitrated ester in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at 25°C for 6 hours. Causality: The biphasic THF/Water system ensures that both the lipophilic ester and hydrophilic hydroxide ions are solubilized, driving the equilibrium toward the carboxylate salt.

-

Self-Validation: Perform an LC-MS check. The disappearance of the [M+H]+ peak of the ester and the appearance of the [M−H]− peak of the carboxylate confirms complete conversion.

-

Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2. Collect the resulting precipitate via vacuum filtration to obtain pure 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

Fig 1. Step-by-step synthetic workflow for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Applications in Drug Development

Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial efficacy[1][3]. The unique substitution pattern of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid makes it an ideal candidate for targeted enzyme inhibition.

In in vitro assays (such as COX-1/COX-2 inhibition or kinase screening), the molecule acts as a conformational lock[3]. The benzyl group anchors the molecule in hydrophobic pockets, while the carboxylic acid forms critical salt bridges with the enzyme's catalytic residues, effectively halting downstream inflammatory or proliferative signaling pathways[5].

Fig 2. Pharmacophore mapping and downstream target modulation pathway.

Analytical Validation Protocols

To ensure the highest scientific integrity (E-E-A-T) of the synthesized compound before integration into biological assays, the following self-validating analytical checks must be performed:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: A single sharp peak (>98% AUC) must be observed. Electrospray ionization in negative mode (ESI-) should yield a dominant m/z peak at ~246.2 [M−H]− , confirming the molecular weight of 247.21 g/mol [4].

-

-

Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR):

-

Validation: The ¹H-NMR spectrum (in DMSO- d6 ) must show the disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad singlet >12.0 ppm corresponding to the carboxylic acid proton. The benzyl CH2 protons will appear as a sharp singlet around 5.5 ppm, and the aromatic protons will cluster between 7.1–7.4 ppm.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1211505-52-0 Cas No. | 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1163715-50-1|1-Benzyl-4-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development and chemical process optimization. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, a molecule of interest due to its pyrazole core, a privileged scaffold in medicinal chemistry.[1][2] We will dissect the molecular structure to predict its solubility behavior based on fundamental physicochemical principles. This document details the gold-standard "shake-flask" method for empirical solubility determination, offering a self-validating, step-by-step protocol.[3][4] Furthermore, an illustrative solubility profile in a range of common laboratory solvents is presented and interpreted, providing researchers, scientists, and drug development professionals with a robust framework for handling this and structurally related compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[5][6] Poor aqueous solubility can hinder absorption, leading to suboptimal drug exposure and variability in patient response.[7] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component in numerous FDA-approved drugs, including celecoxib and sildenafil, highlighting its therapeutic relevance.[8][9] As novel pyrazole derivatives like 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid are synthesized, a thorough understanding of their physicochemical properties, particularly solubility, is paramount for advancing them through the development pipeline.[10][11] This guide serves to bridge the gap between theoretical prediction and empirical measurement of this compound's solubility.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its distinct functional groups. A predictive analysis based on its structure is the first step in designing a solubility screening strategy.

-

Pyrazole Core: The aromatic pyrazole ring itself is a polar heterocycle.[12] One nitrogen atom is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, allowing it to act as both a hydrogen bond donor and acceptor.[13]

-

Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both donating a proton and accepting via the carbonyl oxygen). Its presence significantly increases the potential for solubility in polar, protic solvents. In basic solutions, it will deprotonate to form a highly polar carboxylate salt, which typically enhances aqueous solubility.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor, contributing to interactions with polar solvents.

-

Benzyl Group (-CH₂-Ph): This substituent introduces a significant nonpolar, lipophilic character to the molecule. The large, hydrophobic surface area of the benzene ring will favor solubility in nonpolar or moderately polar solvents and will counteract the solubilizing effects of the polar groups in highly polar solvents like water.

Overall Polarity Assessment: 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is an amphiphilic molecule with distinct polar (carboxylic acid, nitro group, pyrazole ring) and nonpolar (benzyl group) regions. Its solubility will therefore be highly dependent on the solvent's ability to effectively solvate both of these regions. The fundamental principle of "like dissolves like" is the guiding concept for predicting its solubility profile.[14][15]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[3][16] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[4][7]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method, a process designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.

Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is grounded in standards outlined by the International Council for Harmonisation (ICH) and common pharmaceutical practice.[17]

-

Preparation of Materials:

-

Ensure the 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid solid is of known purity and consistent polymorphic form.

-

Use analytical grade or higher purity solvents.

-

Prepare a set of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at known concentrations for generating an HPLC calibration curve.

-

-

Sample Preparation:

-

To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure solid material will remain undissolved at equilibrium.[18]

-

Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials. Run each solvent in triplicate to ensure statistical validity.[17]

-

Seal the vials securely with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance).[7]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[19] A time-point study can be conducted initially to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[3]

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert, low-binding 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with analysis.

-

-

Quantification:

-

Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Generate a calibration curve by running the prepared standard solutions.

-

Determine the concentration of the compound in the sample vials by comparing their peak areas to the calibration curve.

-

-

Data Reporting:

-

Calculate the average solubility from the triplicate measurements for each solvent.

-

Report the final solubility in standard units, such as mg/mL or µg/mL, specifying the solvent and the exact temperature of the experiment.

-

Illustrative Solubility Profile

While empirical data for this specific molecule is not publicly available, we can construct an illustrative profile based on its structural features and fundamental chemical principles. This data serves as an expert-guided prediction for experimental design.

| Solvent Class | Solvent | Dielectric Constant (Polarity) | Predicted Solubility (mg/mL at 25°C) | Rationale for Solubility Behavior |

| Polar Protic | Water (pH 7) | 80.1 | < 0.1 | The large nonpolar benzyl group significantly hinders solubility despite multiple polar H-bonding groups. |

| Methanol | 32.7 | 5 - 15 | Good balance of polarity and some nonpolar character; can hydrogen bond with the COOH and NO₂ groups while solvating the benzyl group.[20] | |

| Ethanol | 24.5 | 15 - 30 | Less polar than methanol, providing better solvation for the nonpolar benzyl group while still engaging in hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Highly effective polar aprotic solvent; excellent hydrogen bond acceptor for the carboxylic acid proton and effectively solvates the entire molecule. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Similar to DMSO, a powerful polar aprotic solvent that can effectively dissolve compounds with diverse functional groups. | |

| Acetonitrile | 37.5 | 2 - 8 | Moderately polar; less effective at solvating the highly polar carboxylic acid and nitro groups compared to DMSO or DMF. | |

| Acetone | 20.7 | 20 - 40 | Intermediate polarity provides a good balance for solvating both the polar and nonpolar regions of the molecule. | |

| Nonpolar | Toluene | 2.4 | < 1 | Aromatic stacking interactions with the benzyl group are possible, but the solvent cannot effectively solvate the highly polar carboxylic acid and nitro groups. |

| Dichloromethane (DCM) | 9.1 | 1 - 5 | Slightly polar; may offer limited solubility but is generally insufficient for the highly polar moieties. | |

| Hexane | 1.9 | < 0.01 | Highly nonpolar; completely incompatible with the polar functional groups of the molecule.[15] |

Interpretation of Solute-Solvent Interactions

The predicted solubility profile is a direct consequence of the interactions between the solute's functional groups and the solvent's properties. The principle of "like dissolves like" can be visualized as a balance of forces.

Caption: Solute-solvent interaction map for 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are ideal. Their high polarity effectively solvates the polar regions, and they are strong hydrogen bond acceptors, readily interacting with the carboxylic acid proton. They possess sufficient nonpolar character to accommodate the benzyl group, leading to excellent overall solubility.

-

Moderate to Good Solubility in Alcohols (Ethanol, Methanol): These polar protic solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the COOH, NO₂, and pyrazole moieties. Ethanol, being slightly less polar than methanol, is predicted to be a better solvent because its ethyl group interacts more favorably with the nonpolar benzyl group.[20]

-

Poor Solubility in Water: The molecule's large, hydrophobic benzyl group dominates its behavior in water. The energetic cost of disrupting water's strong hydrogen-bonding network to create a cavity for the nonpolar group is too high, resulting in very low solubility.

-

Very Low Solubility in Nonpolar Solvents (Hexane, Toluene): While toluene can have favorable π-stacking interactions with the benzyl ring, neither solvent can overcome the high energy required to break the strong intermolecular hydrogen bonds (solute-solute interactions) of the carboxylic acid dimers in the solid state. This mismatch leads to negligible solubility.[15]

Conclusion

The solubility profile of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid is a complex function of its amphiphilic nature. Theoretical analysis predicts that its solubility will be highest in highly polar aprotic solvents like DMSO and DMF, and lowest in water and nonpolar aliphatic solvents like hexane. Alcohols such as ethanol are expected to be moderately effective. For drug development purposes, its poor predicted aqueous solubility suggests it would likely be classified as a low-solubility compound under the Biopharmaceutics Classification System (BCS), potentially requiring formulation strategies like pH modification, co-solvents, or advanced delivery systems to achieve adequate bioavailability.[5][21] The experimental protocol detailed herein provides a reliable and standardized method for obtaining the precise quantitative data necessary to guide these critical development decisions.

References

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2017). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 7(55), 34655-34683.

-

University of Calgary. (2023). Solubility of Organic Compounds. LibreTexts Chemistry. [Link]

- Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole as a privileged scaffold in medicinal chemistry: A review. Current Medicinal Chemistry, 21(12), 1447-1473.

-

IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

- Faria, J. V., et al. (2017). Pyrazoles as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.

-

SFC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Fiveable. (2025). Solvent polarity Definition. Fiveable. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Bøwadt, S., & Gramatica, P. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 291, 132759. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

World Health Organization. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Scribd. (2016). Solubility Behavior of Organic Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. One moment, please... [dowdevelopmentlabs.com]

- 7. raytor.com [raytor.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. ijnrd.org [ijnrd.org]

- 13. mdpi.com [mdpi.com]

- 14. Khan Academy [khanacademy.org]

- 15. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. materialneutral.info [materialneutral.info]

- 20. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 21. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Potential derivatives of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Potential Derivatives of 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its presence in numerous FDA-approved drugs.[1][2][3] Its structural versatility and broad range of pharmacological activities—including anti-inflammatory, anticancer, and antimicrobial properties—make it a focal point of drug discovery programs.[3][4][5][6] This guide focuses on the synthetic potential of a specific, highly functionalized pyrazole, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid . This molecule serves as an exceptional starting point for the generation of diverse chemical entities, owing to its three distinct and orthogonally reactive functional groups: a carboxylic acid at the C5 position, a nitro group at the C4 position, and a benzyl group at the N1 position. We will explore mechanistically-driven strategies for the selective modification of each of these sites, providing field-proven experimental protocols and explaining the causality behind key synthetic choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel compound libraries with therapeutic potential.

The Core Scaffold: A Triad of Synthetic Opportunity

The subject of our study, 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid, is a polysubstituted pyrazole designed for synthetic diversification. The strategic placement of its functional groups allows for a modular approach to library synthesis.

-

The Carboxylic Acid (C5-COOH): This is the most prominent handle for derivatization. Carboxylic acids are readily converted into a wide array of functional groups, most notably amides and esters. This modification is critical for modulating physicochemical properties such as solubility and for introducing new hydrogen bond donors and acceptors, which can be pivotal for target engagement.

-

The Nitro Group (C4-NO₂): The electron-withdrawing nitro group significantly influences the electronics of the pyrazole ring. More importantly, it serves as a synthetic precursor to a primary amine (NH₂). The transformation from a nitro to an amino group is a fundamental step in medicinal chemistry, unlocking a vast potential for subsequent functionalization, including sulfonamide, urea, and further amide formations.[7]

-

The Benzyl Group (N1-CH₂Ph): The N1 substituent is crucial for defining the lipophilicity and steric profile of the molecule. While the benzyl group is a common starting point, its removal and replacement with other alkyl or aryl groups can be used to probe the steric and electronic requirements of a biological target's binding pocket.

Our exploration will proceed by addressing each of these functional groups as independent modules for derivatization.

Module A: Derivatization of the C5-Carboxylic Acid

The carboxylic acid is arguably the most versatile functional group on the core scaffold. Its conversion to amides, esters, and other related functionalities is a primary strategy for library development.

Rationale for Carboxylic Acid Modification

Modification of the carboxylic acid is a time-tested strategy to enhance drug-like properties. Amide derivatives, for instance, are ubiquitous in pharmaceuticals due to their metabolic stability and ability to form strong hydrogen bonds with protein backbones. Esterification can be used to create prodrugs that improve bioavailability, masking the polar carboxylic acid to facilitate cell membrane permeation before being hydrolyzed in vivo to release the active acidic drug.

Key Synthetic Transformations

The primary pathway for activating the carboxylic acid for nucleophilic attack is its conversion to a highly reactive acyl chloride.

Caption: Derivatization workflow for the C5-carboxylic acid.

Experimental Protocols

-

Expertise & Causality: This protocol uses thionyl chloride (SOCl₂) to convert the carboxylic acid into its more reactive acyl chloride form. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent. The reaction is performed neat or in an inert solvent like dichloromethane (DCM) under anhydrous conditions, as the acyl chloride is highly moisture-sensitive.

-

Step-by-Step Methodology:

-

To a round-bottom flask charged with 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq), add thionyl chloride (3.0 eq).

-

Add one drop of DMF as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture at 70-80 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude acyl chloride is a solid or oil and is typically used immediately in the next step without further purification.

-

-

Expertise & Causality: This procedure utilizes the freshly prepared acyl chloride to react with a primary or secondary amine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reactant amine.

-

Step-by-Step Methodology:

-

Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 1-Benzyl-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired amide derivative.

-

| Derivative Class | Nucleophile | Typical Conditions | Expected Yield Range |

| Amides | Primary/Secondary Amines | DCM, TEA, 0 °C to RT | 60-95% |

| Esters | Alcohols/Phenols | DCM, TEA, RT | 50-90% |

| Hydrazides | Hydrazine Hydrate | THF, 0 °C to RT | 70-95% |

| Table 1: Summary of C5-Carboxylic Acid Derivatization Reactions. |

Module B: Chemical Manipulation of the C4-Nitro Group

The nitro group is a powerful synthetic handle, primarily serving as a precursor to the versatile amino group. This transformation dramatically alters the electronic properties of the pyrazole ring and introduces a nucleophilic center for extensive further derivatization.

Rationale for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a foundational transformation in medicinal chemistry.[7] The resulting aniline-like amino group is a key building block for a multitude of functional groups, including amides, sulfonamides, ureas, and thioureas. Each of these new functionalities can explore different interactions within a biological target, making this reduction a critical step for expanding a compound library.

Key Synthetic Transformations

The most common and reliable method for this reduction is using tin(II) chloride in an acidic medium or catalytic hydrogenation.

Caption: Workflow for C4-nitro group reduction and subsequent functionalization.

Experimental Protocols

-

Expertise & Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for the reduction of aromatic nitro groups.[7] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl to facilitate the reduction process. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The final workup with a strong base (e.g., NaOH) is crucial to precipitate tin salts as tin hydroxide, allowing for their removal by filtration, and to deprotonate the ammonium salt of the product to yield the free amine.

-

Step-by-Step Methodology:

-

Suspend the 1-Benzyl-4-nitro-1H-pyrazole-5-carboxylic acid derivative (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) until the pH is >10. A thick white precipitate of tin(IV) hydroxide will form.

-

Filter the mixture through a pad of Celite to remove the tin salts, washing the pad thoroughly with ethyl acetate or DCM.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-amino pyrazole derivative, which may be purified further by column chromatography if necessary.

-

| Reaction Type | Reagent | Key Conditions | Expected Product |

| Nitro Reduction | SnCl₂·2H₂O | EtOH, HCl, Reflux | 4-Amino Pyrazole |